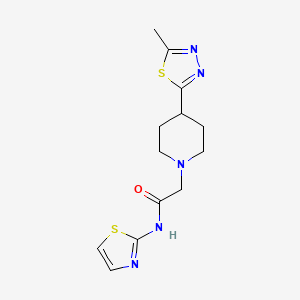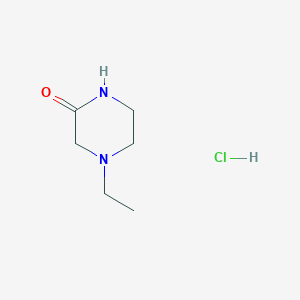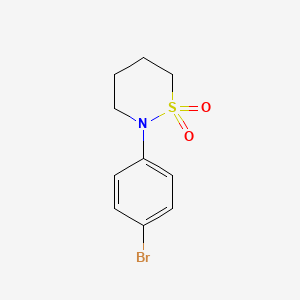
2-(4-Bromophenyl)thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)thiazinane 1,1-dioxide, also known by its CAS Number 57446-43-2, is a chemical compound with a molecular weight of 290.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)thiazinane 1,1-dioxide can be achieved through the reaction between (4-bromophenyl)methanol and 1,2-thiazinane-1,1-dioxide . This reaction is carried out using 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a mixture of hexafluoroisopropanol (HFIP) and nitromethane .Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-bromophenyl)-1,2-thiazinane 1,1-dioxide . Its InChI code is 1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2 .Physical And Chemical Properties Analysis
2-(4-Bromophenyl)thiazinane 1,1-dioxide is a powder at room temperature . It has a melting point of 98-100 degrees Celsius .Scientific Research Applications
Anti-HIV Activity
2-(4-Bromophenyl)thiazinane 1,1-dioxide: has demonstrated anti-HIV activity. Specifically, it functions as an anti-AIDS treatment. The exact mechanism underlying this activity remains an area of ongoing research, but its potential impact on HIV management is promising .
Analgesic Properties
Another intriguing application lies in its analgesic properties. For instance, (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5,5]undecane-4-carbodithioate , a derivative of this compound, has shown analgesic effects. Researchers continue to explore its potential as a pain-relieving agent .
Antibiotic Potential
Cephradine: , a well-known antibiotic, contains a 1,3-thiazine skeleton similar to that found in 2-(4-Bromophenyl)thiazinane 1,1-dioxide . This structural motif contributes to its antibacterial activity. Investigating the compound’s antibiotic potential further could yield valuable insights .
Anticoagulant Applications
Chlormezanone: , which shares structural similarities with thiazinanes, has been utilized as an anticoagulant. While not directly related to our compound, this highlights the broader relevance of thiazinane derivatives in medical contexts .
Biological Activity
Beyond the specific applications mentioned, thiazinane derivatives, including our compound, exhibit diverse biological activities. These include antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, and anticancer effects. Researchers continue to explore their potential in various disease treatments .
Structural Insights
Understanding the synthetic approaches and chemical reactivity of thiazinane derivatives is crucial. Researchers investigate their structures, reactivity, and potential modifications to enhance their therapeutic properties .
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERFCXIVDCLPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)thiazinane 1,1-dioxide | |
CAS RN |
57446-43-2 |
Source


|
| Record name | 2-(4-bromophenyl)-1lambda6,2-thiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)


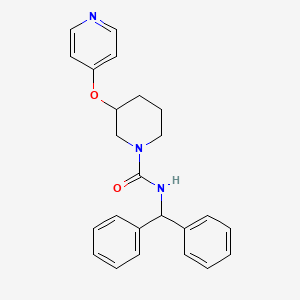
![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
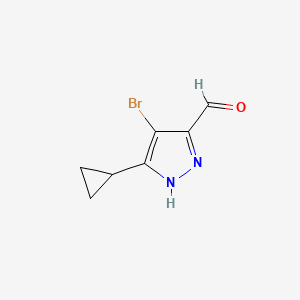
![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)

